3-Benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid
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Overview
Description
3-Benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the azabicyclo[3.3.1]nonane family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid typically involves multistep reactions. One common method includes the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds, resulting in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid undergoes various chemical reactions, including:
Reduction: Catalytic hydrogenation over Raney nickel to produce 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines.
Common Reagents and Conditions:
Oxidation: ABNO and (MeO bpy)Cu I (OTf) as a catalytic system.
Reduction: Raney nickel as a catalyst.
Substitution: Acetyl chloride, chloroacetyl chloride, benzaldehyde, and thiophosgene.
Major Products:
Oxidation: Carbonyl compounds.
Reduction: 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines.
Substitution: Amides, Schiff bases, and isothiocyanates.
Scientific Research Applications
3-Benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used in asymmetric catalysis and as a building block for complex organic synthesis.
Biology: Studied for its potential as an anticancer agent due to its unique structural properties.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives can act as potent anticancer agents by interfering with cellular processes and inhibiting the growth of cancer cells . The exact molecular targets and pathways are still under investigation, but they likely involve modulation of enzymatic activities and receptor interactions.
Comparison with Similar Compounds
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: Shares a similar bicyclic structure and is used in similar chemical reactions.
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): Known for its catalytic properties in oxidation reactions.
Uniqueness: 3-Benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid stands out due to its specific functional groups and the versatility of its chemical reactions. Its unique structure allows for a wide range of applications in various fields, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
3-benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-16(19)15-13-7-4-8-14(15)11-17(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNJHFVYJLSCMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC(C1)C2C(=O)O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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